![molecular formula C14H20ClNO B1390044 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine CAS No. 946787-39-9](/img/structure/B1390044.png)
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine
Overview
Description
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . It is a piperidine derivative containing a chlorinated phenoxy group. The compound’s structure combines a piperidine ring with a substituted phenoxy group, making it an intriguing target for further investigation.
Synthesis Analysis
The synthesis of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine involves the reaction of 4-Chloro-3,5-dimethylphenol (a precursor) with piperidine under specific conditions. Although detailed synthetic pathways may vary, this compound is typically prepared through a nucleophilic substitution reaction. Researchers have explored various synthetic routes to optimize yield and purity .
Scientific Research Applications
Drug Design and Synthesis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Proteomics Research
“3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine” is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the molecular level .
Organic Chemistry
In organic chemistry, piperidine derivatives like “3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine” can be used in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Activity Studies
Piperidine derivatives are often used in studies of biological activity. They are involved in multicomponent reactions and can be used to study various biological processes .
Synthesis of Tetrahydropyridine
The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters. Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-10-6-13(7-11(2)14(10)15)17-9-12-4-3-5-16-8-12/h6-7,12,16H,3-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVFPTSVZDUJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228184 | |
Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
CAS RN |
946787-39-9 | |
Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946787-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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